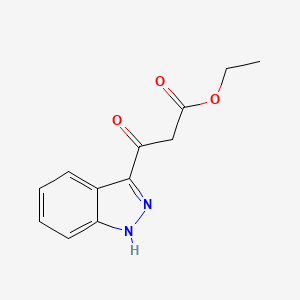

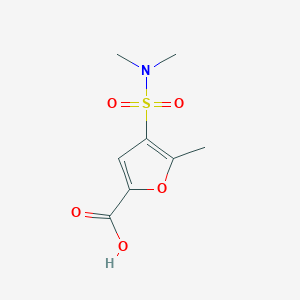

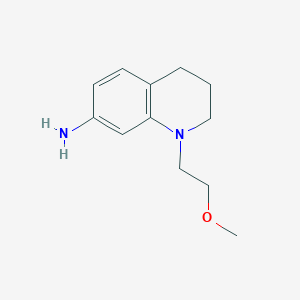

![molecular formula C14H13N3 B1451851 2-(4-メチルフェニル)イミダゾ[1,2-a]ピリジン-3-アミン CAS No. 80493-72-7](/img/structure/B1451851.png)

2-(4-メチルフェニル)イミダゾ[1,2-a]ピリジン-3-アミン

説明

“2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 80493-72-7. It has a molecular weight of 223.28 and is solid in its physical form .

Synthesis Analysis

The compound can be synthesized through a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis

The IUPAC name of the compound is 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylamine and the InChI code is 1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 .Chemical Reactions Analysis

The compound is part of a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines that were designed, synthesized, and evaluated as selective COX-2 inhibitors .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 223.28 .科学的研究の応用

2-(4-メチルフェニル)イミダゾ[1,2-a]ピリジン-3-アミンの用途に関する包括的な分析

2-(4-メチルフェニル)イミダゾ[1,2-a]ピリジン-3-アミンは、様々な科学研究分野で潜在的な用途を持つ汎用性の高い分子です。以下に、6つの異なる分野におけるその独自の用途の詳細な分析を示します。

抗炎症薬のための選択的COX-2阻害: シクロオキシゲナーゼ-2(COX-2)酵素の選択的阻害は、抗炎症薬の開発における重要な治療標的です。 この化合物は、選択的COX-2阻害剤としての有効性が評価されており、非選択的NSAIDに関連する胃腸副作用なしに痛みと炎症を治療するために重要です .

鎮痛剤の開発: この化合物の鎮痛作用は、ホルマリンテストによって調べられており、痛みの軽減の可能性を示しています。 これは、特に慢性的な疼痛状態に対する新しい疼痛管理薬の開発につながる可能性があります .

癌研究: 2-(4-メチルフェニル)イミダゾ[1,2-a]ピリジン-3-アミンを含むイミダゾ[1,2-a]ピリジン誘導体は、癌研究において有望な結果を示しています。 癌細胞の増殖に関与する特定の酵素や経路を阻害する能力により、新規抗癌療法の設計に役立ちます .

オプトエレクトロニクスデバイス: イミダゾ[1,2-a]ピリジン誘導体のユニークな化学構造と光学特性は、オプトエレクトロニクスデバイスへの応用に適しています。 これらは、発光ダイオード(LED)、光検出器、その他の特定の発光特性を必要とするデバイスなどのコンポーネントの開発に使用できます .

センサーとイメージング: これらの化合物は、発光特性により、センサーやイメージングアプリケーションへの使用も研究されています。 これらは、環境汚染物質を検出するためのセンサーに組み込まれたり、共焦点顕微鏡のエミッターとして使用されて、生物学的研究におけるイメージング技術を向上させることができます .

薬物動態と薬物開発: イミダゾ[1,2-a]ピリジン誘導体の薬物動態プロファイルも調査中です。 これらの化合物がどのように吸収、分布、代謝、排泄されるかを理解することで、安全で効果的な薬物の開発に役立ちます .

作用機序

Target of Action

The primary target of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine interacts with the COX-2 enzyme by forming hydrogen bonds within the active site . The docking studies performed demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .

Biochemical Pathways

The compound affects the arachidonic acid cascade, a biochemical pathway where the COX enzymes play a key role . By inhibiting the COX-2 enzyme, the compound reduces the conversion of arachidonic acid to prostaglandins and other prostanoids . These prostanoids are involved in many inflammatory processes .

Result of Action

The inhibition of the COX-2 enzyme by 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine leads to a decrease in the production of prostaglandins and other prostanoids . This results in reduced inflammation, pain, and fever . In particular, one derivative of the compound exhibited significant antinociceptive activity .

将来の方向性

生化学分析

Biochemical Properties

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine plays a role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX), which is involved in the conversion of arachidonic acid to inflammatory mediators . The compound has been shown to inhibit COX-2 selectively, reducing inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors . Additionally, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of COX-2 can lead to decreased production of prostaglandins, which are involved in inflammation and pain signaling . This modulation of signaling pathways can result in altered gene expression and changes in cellular metabolism, potentially impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 and reduces inflammation without significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal issues and potential liver toxicity. Threshold effects have been noted, with a specific dosage range required to achieve the desired therapeutic effects without causing harm.

Metabolic Pathways

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s inhibition of COX-2 affects the arachidonic acid cascade, reducing the production of prostaglandins and other inflammatory mediators . This interaction can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within cells, influencing its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHFPRWXPPMWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

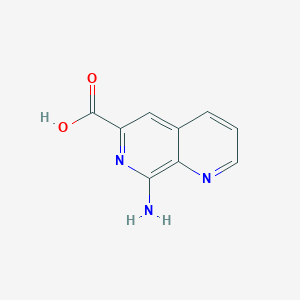

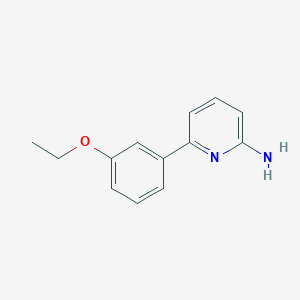

![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)

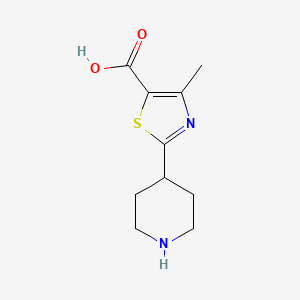

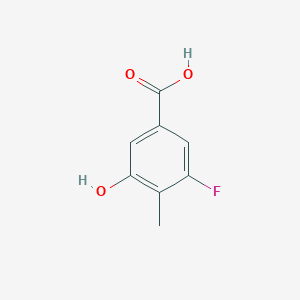

![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)

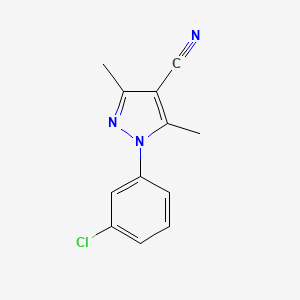

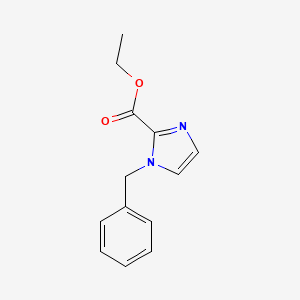

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)